molecular formula C10H7NO3S B1610851 4-(Thiazol-2-yloxy)benzoic acid CAS No. 56355-20-5

4-(Thiazol-2-yloxy)benzoic acid

Cat. No.: B1610851
CAS No.: 56355-20-5
M. Wt: 221.23 g/mol
InChI Key: KITFLUYWYOYCSF-UHFFFAOYSA-N
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Description

4-(Thiazol-2-yloxy)benzoic acid is a heterocyclic organic compound that features a thiazole ring attached to a benzoic acid moiety

Biochemical Analysis

Biochemical Properties

4-(Thiazol-2-yloxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitution reactions . This compound can interact with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiamine (Vitamin B1). Additionally, this compound may interact with proteins that have binding sites for aromatic compounds, influencing their activity and stability.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of genes involved in oxidative stress response and inflammation . Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . The compound may also affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake and distribution within different cellular compartments . Additionally, binding proteins such as albumin can influence the compound’s localization and accumulation in tissues.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is crucial for its biological activity and overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiazol-2-yloxy)benzoic acid typically involves the reaction of 2-mercaptothiazole with 4-chlorobenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the chlorobenzoic acid, resulting in the formation of the thiazol-2-yloxy linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4-(Thiazol-2-yloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Thiazol-2-yloxy)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(Thiazol-2-yloxy)benzoic acid is unique due to its combined structural features of both thiazole and benzoic acid, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Biological Activity

4-(Thiazol-2-yloxy)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data and findings.

1. Overview of Biological Activities

The biological activities of this compound are primarily attributed to its thiazole and benzoic acid moieties. These structural features enable the compound to exhibit various pharmacological effects, including:

  • Antioxidant
  • Analgesic
  • Anti-inflammatory
  • Antimicrobial
  • Antifungal
  • Antiviral
  • Neuroprotective
  • Cytotoxic effects

2.1 Target Interactions

The compound interacts with various cellular targets, influencing multiple biochemical pathways. The thiazole ring's ability to form hydrogen bonds and π-π interactions with amino acids in enzyme active sites is crucial for its biological activity. This interaction can lead to enzyme inhibition or activation, affecting cellular processes.

2.2 Biochemical Pathways

This compound influences several metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which are vital for the metabolism of xenobiotics and endogenous compounds. This interaction can modulate drug metabolism and detoxification processes.

3. Cellular Effects

The compound has been shown to affect various types of cells by modulating:

  • Cell signaling pathways
  • Gene expression
  • Cellular metabolism

For instance, it may regulate genes involved in oxidative stress response and inflammation, showcasing its potential as an anti-inflammatory agent.

4.1 Solubility and Transport

This compound exhibits solubility in water, alcohol, and ether, which facilitates its transport across cell membranes via solute carrier (SLC) transporters. This transport mechanism is essential for its distribution within different cellular compartments.

4.2 Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage levels in animal models:

  • Low doses : Beneficial effects such as antioxidant and anti-inflammatory activities.
  • High doses : Potential cytotoxicity.

5. Subcellular Localization

The biological activity of this compound is influenced by its subcellular localization patterns, which determine its interaction with specific organelles and cellular processes.

7. Applications in Scientific Research

This compound holds promise in various fields:

FieldApplication
ChemistryBuilding block for synthesizing complex molecules
BiologyInvestigated for antimicrobial, antifungal, and antiviral properties
MedicineExplored for anti-inflammatory and anticancer drug development
IndustryUsed in dye production, biocides, and as a chemical intermediate

8. Case Studies and Research Findings

Recent studies have highlighted the compound's potential in treating inflammatory diseases and certain cancers due to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells.

For example:

  • A study demonstrated that low concentrations of this compound significantly reduced pro-inflammatory cytokines in vitro.
  • Another research highlighted its cytotoxic effects on specific cancer cell lines, suggesting a pathway for therapeutic development.

Properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-9(13)7-1-3-8(4-2-7)14-10-11-5-6-15-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KITFLUYWYOYCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509791
Record name 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56355-20-5
Record name 4-[(1,3-Thiazol-2-yl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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